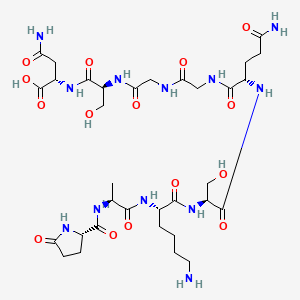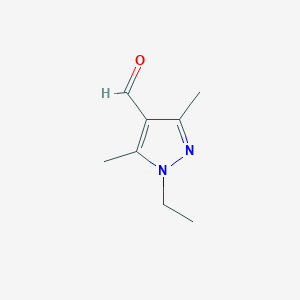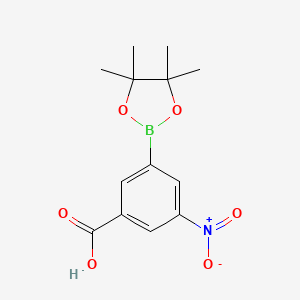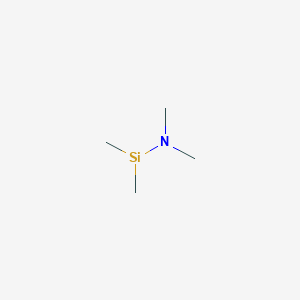
N-Methyl-3-indoleglyoxylic acid
Vue d'ensemble
Description
N-Methyl-3-indoleglyoxylic acid is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 .
Molecular Structure Analysis
The SMILES string representation of N-Methyl-3-indoleglyoxylic acid isCn1cc(C(=O)C(O)=O)c2ccccc12 . This provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving N-Methyl-3-indoleglyoxylic acid are not detailed in the search results, it’s worth noting that related compounds have been used as reactants in various chemical reactions . For instance, Methyl 3-indoleglyoxylate has been used as a reactant for the preparation of sotrastaurin analogs as protein kinase inhibitors, synthesis of GSK-3 inhibitors, Diels-Alder cycloaddition, preparation of a Janus kinase 3 inhibitor, and synthesis of cephalandole alkaloids .Physical And Chemical Properties Analysis
N-Methyl-3-indoleglyoxylic acid is a solid with a melting point of 157-162 °C (lit.) .Applications De Recherche Scientifique
Chemical Synthesis
N-Methyl-3-indoleglyoxylic acid plays a crucial role in chemical synthesis. It is used in the N-alkylation of methyl 3-indoleglyoxylate and indole-3-acetonitrile, leading to the production of various N-alkylation products of indole derivatives. The influence of the structures of indole derivatives and electrophiles, the solvents, and bases on these alkylations have been extensively studied, demonstrating the compound's versatility in synthetic chemistry (Ma Wen-Kang et al., 2011).
Photophysical Properties
N-Methyl-3-indoleglyoxylic acid is also significant in the study of photophysical properties. It has been used as a ligand in the preparation of lanthanide coordination compounds. These studies contribute to the understanding of how ligand modifications can enhance the luminescent properties of lanthanide complexes, a key concept in materials science and optical applications (Ga‐Lai Law et al., 2007).
Chemiluminescence Studies
Another interesting application is in the field of chemiluminescence. Studies have shown that indole derivatives substituted with a glyoxylyl group, including N-Methyl-3-indoleglyoxylic acid, exhibit significant chemiluminescence intensities. This property is useful in analytical chemistry for developing sensitive detection methods (Manabu Nakazono et al., 2003).
Metabolic Profiling in Plants
In plant sciences, N-Methyl-3-indoleglyoxylic acid is relevant in metabolic profiling studies. It's included in analyses of phytohormones and phytotoxins, providing insights into plant responses to biotic and abiotic stresses. This information is crucial for understanding plant physiology and improving agricultural practices (E. Schmelz et al., 2003).
Cancer Therapy Research
Research has explored the potential of indole-3-acetic acids, closely related to N-Methyl-3-indoleglyoxylic acid, in cancer therapy. These compounds show promise as prodrugs in targeted cancer treatment, especially when combined with enzymes like horseradish peroxidase (P. Wardman, 2002).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of indole, including N-Methyl-3-indoleglyoxylic acid, have been studied for their potential in treating chronic diabetic complications. This research is crucial in developing new medications for managing diabetes and its associated health issues (M. V. Van Zandt et al., 2005).
Safety And Hazards
Orientations Futures
While specific future directions for N-Methyl-3-indoleglyoxylic acid are not detailed in the search results, it’s worth noting that related compounds have been used in the synthesis of various potentially therapeutic compounds . This suggests that N-Methyl-3-indoleglyoxylic acid could potentially be used in similar applications.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQAQVXJQOQUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404600 | |
| Record name | N-Methyl-3-indoleglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-indoleglyoxylic acid | |
CAS RN |
51584-18-0 | |
| Record name | N-Methyl-3-indoleglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-3-indoleglyoxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)






![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)

